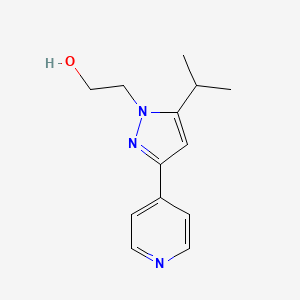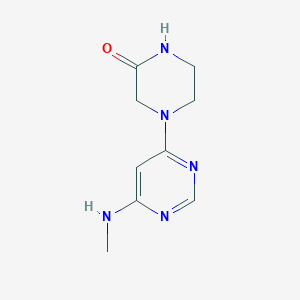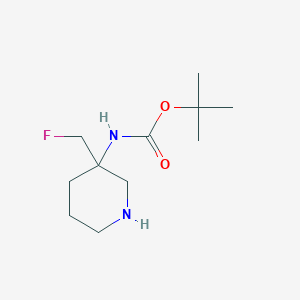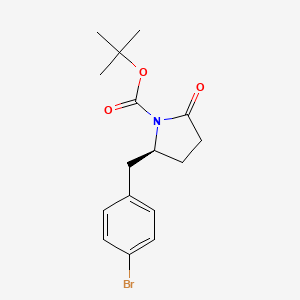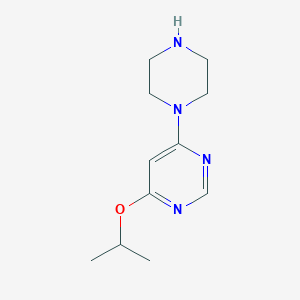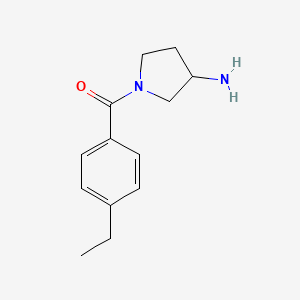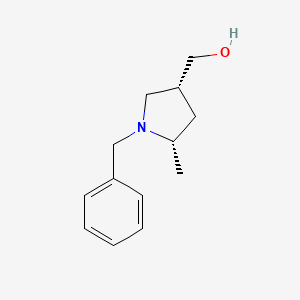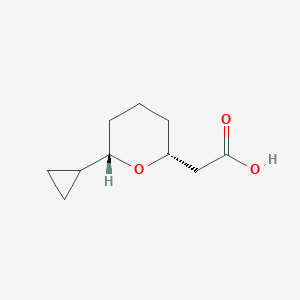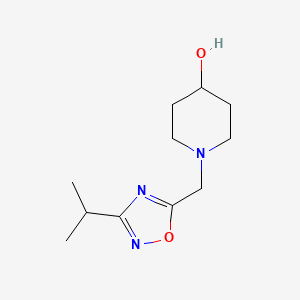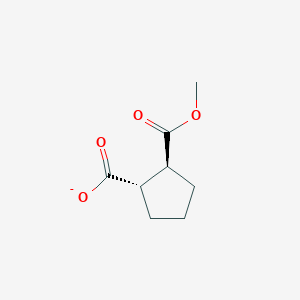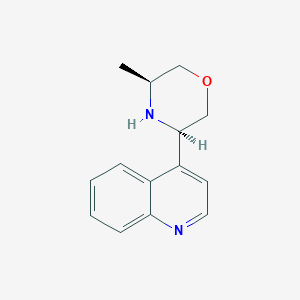
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 3rd position and a quinolin-4-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Quinolin-4-yl Group: The quinolin-4-yl group can be attached to the 5th position of the morpholine ring through a nucleophilic substitution reaction using a quinoline derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated quinoline derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. By inhibiting PI3K, the compound can modulate various cellular processes such as cell growth, proliferation, and survival.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring structure.
Morpholine: A parent compound with a similar morpholine ring structure.
Quinolin-4-yl-morpholine: A compound with a similar structure but without the methyl group at the 3rd position.
Uniqueness
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to the specific substitution pattern on the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
(3S,5R)-3-methyl-5-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m0/s1 |
InChIキー |
OLRRGECLBWNFOD-HZMBPMFUSA-N |
異性体SMILES |
C[C@H]1COC[C@H](N1)C2=CC=NC3=CC=CC=C23 |
正規SMILES |
CC1COCC(N1)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


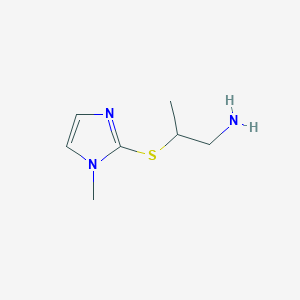
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
